molecular formula C36H68N12O8 B10770763 Ac-RLTbaLAR-H

Ac-RLTbaLAR-H

Cat. No.: B10770763
M. Wt: 797.0 g/mol
InChI Key: VIJSPAIQWVPKQZ-BLECARSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, such compounds are characterized by advanced analytical techniques (e.g., HPLC, NMR, mass spectrometry) to confirm purity and structure . However, the evidence lacks experimental details or characterization data for this compound, making it impossible to define its unique properties or mechanisms of action.

Properties

Molecular Formula

C36H68N12O8

Molecular Weight

797.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C36H68N12O8/c1-19(2)16-25(30(52)43-21(5)28(50)45-24(33(55)56)13-11-15-42-35(39)40)47-32(54)27(18-36(7,8)9)48-31(53)26(17-20(3)4)46-29(51)23(44-22(6)49)12-10-14-41-34(37)38/h19-21,23-27H,10-18H2,1-9H3,(H,43,52)(H,44,49)(H,45,50)(H,46,51)(H,47,54)(H,48,53)(H,55,56)(H4,37,38,41)(H4,39,40,42)/t21-,23-,24-,25-,26-,27-/m0/s1

InChI Key

VIJSPAIQWVPKQZ-BLECARSGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

PMID19743866C51 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

PMID19743866C51 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential effects on cellular processes and molecular pathways. In medicine, it is being investigated for its therapeutic potential in treating various diseases. Additionally, this compound has industrial applications, including its use in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of PMID19743866C51 involves its interaction with specific molecular targets and pathways. This compound is known to interact with complement factor B, a key component of the complement system. By binding to complement factor B, PMID19743866C51 modulates the activity of the complement system, which plays a crucial role in immune responses and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison would require data on structural analogs, efficacy, toxicity, and pharmacokinetics. Below is a generalized framework for such a comparison, based on academic guidelines outlined in the evidence:

Table 1: Hypothetical Comparison Framework

Parameter Ac-RLTbaLAR-H Compound X Compound Y Methodology
Purity (%) N/A ≥98% ≥95% HPLC
Molecular Weight (Da) N/A 1500 1450 Mass Spectrometry
Biological Activity N/A IC₅₀ = 10 nM IC₅₀ = 50 nM In vitro assays
Toxicity (LD₅₀) N/A 100 mg/kg 200 mg/kg Animal studies

Key Challenges in Comparison (Based on Evidence Guidelines):

Reproducibility : Detailed synthetic protocols and analytical methods are critical for validating comparisons, but these are absent for this compound .

Data Presentation: Tables and figures must avoid redundancy and prioritize clarity .

Research Findings and Limitations

Hypothetical Case Study (Based on Evidence Recommendations):

If this compound were a protease inhibitor, its efficacy might be benchmarked against clinical-stage analogs like Compound X. A well-structured study would:

  • Use standardized assays to measure inhibition constants .
  • Compare pharmacokinetic profiles via HPLC or in vivo models .
  • Discuss safety margins relative to existing compounds .

Critical Analysis of Evidence Gaps

The evidence focuses on manuscript formatting and analytical best practices but lacks substantive content on this compound or related compounds . For example:

  • Synthesis: No reaction steps, yields, or purification methods are described .
  • Characterization : Absence of NMR/HPLC spectra or mass spectrometry data .
  • Biological Data: No in vitro or in vivo results to contextualize efficacy or safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.